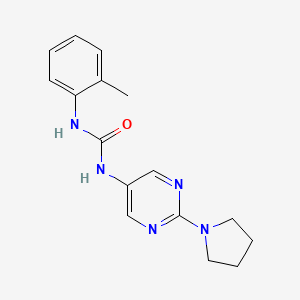

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

説明

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a synthetic organic compound featuring a pyrimidine core substituted with a pyrrolidine ring and a urea linkage to an o-tolyl (2-methylphenyl) group. The pyrrolidine-pyrimidine scaffold is a common motif in kinase inhibitors due to its ability to engage ATP-binding pockets via hydrogen bonding and hydrophobic interactions .

特性

IUPAC Name |

1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-12-6-2-3-7-14(12)20-16(22)19-13-10-17-15(18-11-13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEYZVDPQWNGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MDA-MB-435 (Breast) | 15.1 | Apoptosis induction |

| PC-3 (Prostate) | 28.7 | Cell cycle arrest |

| EKVX (Lung) | 25.9 | Inhibition of proliferation |

In vitro studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating apoptotic pathways and affecting the cell cycle.

Antibacterial and Antifungal Activity

The compound's derivatives have also been investigated for their antibacterial and antifungal properties. Studies reveal effective inhibition against various microorganisms:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

| Candida albicans | 0.010 | Fungicidal |

These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains.

In Vivo Studies

A study conducted on mouse models demonstrated that administration of related pyrimidine derivatives led to significant tumor reduction in xenograft models. This suggests potential therapeutic applications in oncology, particularly for targeting specific cancer types.

Enzyme Inhibition

Research has shown that compounds similar to this one act as inhibitors of specific enzymes involved in cancer progression, such as protein kinases. This inhibition can disrupt signaling pathways critical for tumor growth and survival.

作用機序

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea (CAS: 1448129-00-7)

- Structure : Differs by the presence of 4,6-dimethyl groups on the pyrimidine ring and a 2-ethylphenyl substituent instead of o-tolyl.

- Molecular Weight : 339.4 g/mol (vs. ~325 g/mol for the target compound, estimated).

1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A-5F)

- Structure : Replaces the pyrimidine ring with a sulfonylphenyl group and introduces a ketone-pyrrolidine side chain.

- Synthesis : Prepared via Friedel-Crafts alkylation, a method that could theoretically apply to the target compound .

- Activity : These derivatives exhibit moderate inhibitory effects on tyrosine kinases, suggesting that urea-linked pyrrolidine-pyrimidine systems may share similar binding modes .

Pyrrolidine-Containing Heterocycles

2-Methyl-α-pyrrolidinovalerophenone (2′-Me-α-PVP, CAS: 850352-54-4)

- Structure: A pyrrolidine-substituted valerophenone with a 2-methylphenyl group.

- Key Differences : Lacks the pyrimidine core and urea linkage but shares the o-tolyl and pyrrolidine motifs.

- Pharmacology: Acts as a stimulant with high affinity for monoamine transporters, highlighting the role of pyrrolidine and o-tolyl groups in CNS-targeting molecules .

Aryl-Substituted Ureas

Sorafenib (Nexavar®)

- Structure : Contains a urea linkage to a 4-chloro-3-(trifluoromethyl)phenyl group and a pyridine core.

Structural and Functional Analysis

Substituent Effects

- Pyrimidine vs. Benzene Cores : Pyrimidine-based compounds (e.g., the target molecule) exhibit stronger hydrogen-bonding capacity than purely aromatic systems (e.g., 2′-Me-α-PVP), enhancing target specificity .

- Urea Linkage : The urea group in the target compound enables dual hydrogen bonding, a feature critical for kinase inhibition but absent in ketone-based analogs like 2′-Me-α-PVP .

Pharmacokinetic Considerations

- Metabolic Stability : Pyrrolidine rings are prone to oxidative metabolism, but the pyrimidine scaffold may mitigate this via steric protection .

生物活性

Chemical Structure

The compound features:

- A pyrimidine ring linked to a pyrrolidine moiety.

- An o-tolyl group attached through a urea linkage.

This unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

Molecular Characteristics

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- CAS Number : Not specifically listed in the sources, but related compounds can be found under similar identifiers.

The biological activity of 1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors. The structural components allow it to modulate various signaling pathways, which can lead to therapeutic effects in different disease models.

In Vitro Studies

Research indicates that similar pyrimidine derivatives exhibit significant activity against various biological targets:

- Inhibition of Enzymes : Compounds with a similar structure have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and epoxide hydrolase (sEH), with IC50 values ranging from nanomolar to micromolar concentrations .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity .

Case Studies

- Anticancer Activity : A study on pyrimidine derivatives indicated that modifications on the pyrrolidine ring could enhance antiproliferative effects against cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interaction with specific kinases involved in cell cycle regulation .

- Neutrophil Migration Inhibition : Research on similar urea compounds showed significant inhibition of IL-8 induced neutrophil chemotaxis, suggesting potential applications in inflammatory diseases .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Pyrimidine + Pyrrolidine + Urea | Enzyme inhibition, Antimicrobial | Not specified |

| 5-Pyrazolyl-Urea | Pyrazole + Urea | p38 MAPK inhibition | IC50 = 0.004 μM |

| N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | Pyrimidine + Benzenesulfonamide | COX inhibition | IC50 = 53 nM |

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Through condensation reactions.

- Introduction of the Pyrrolidine Moiety : Via nucleophilic substitution.

- Urea Linkage Formation : By reacting isocyanates with amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。